molecular formula C14H13NO B1392213 5-(3-Methylbenzoyl)-2-methylpyridine CAS No. 1187166-80-8

5-(3-Methylbenzoyl)-2-methylpyridine

Cat. No.: B1392213
CAS No.: 1187166-80-8
M. Wt: 211.26 g/mol
InChI Key: WWJVJFOCXDJZQH-UHFFFAOYSA-N
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Description

5-(3-Methylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group at the 2-position and a 3-methylbenzoyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

    Acylation Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the aromatic pyridine ring, it can participate in electrophilic substitution reactions.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution:

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Carboxylic acids derived from the oxidation of methyl groups.

    Reduction: Alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

5-(3-Methylbenzoyl)-2-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog without the benzoyl group.

    3-Methylbenzoyl Chloride: The acylating agent used in the synthesis.

    5-Benzoyl-2-methylpyridine: A similar compound without the methyl group on the benzoyl ring.

Uniqueness

5-(3-Methylbenzoyl)-2-methylpyridine is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the methyl and benzoyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

(3-methylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)15-9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJVJFOCXDJZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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